(丁-2-炔-1-氧基)苯

描述

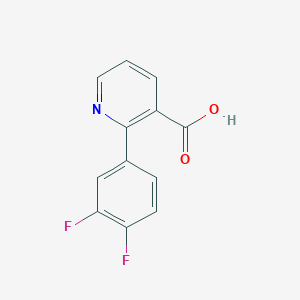

The compound (But-2-yn-1-yloxy)benzene is a chemical species that features a benzene ring with a but-2-yn-1-yloxy substituent. This structure is indicative of a molecule that contains both aromatic and alkyne functionalities, which can be expected to influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to (But-2-yn-1-yloxy)benzene can involve nucleophilic substitution reactions and other organic synthesis techniques. For instance, a related compound, 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, was prepared by reacting 3-bromoprop-1-yne with 2-hydroxybenzaldehyde . This suggests that similar strategies could be employed for the synthesis of (But-2-yn-1-yloxy)benzene, utilizing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with substituents similar to (But-2-yn-1-yloxy)benzene has been characterized using techniques such as X-ray diffraction. For example, the structure of a related compound was determined to have the carbon atoms of the benzene ring and the remaining carbon atoms on the same side, with a zigzag conformation for the butyl group . This information provides insight into the potential molecular geometry of (But-2-yn-1-yloxy)benzene.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting points and crystal structure, have been reported. For instance, a compound with two ether bonds and two tert-butyl groups was obtained as white acicular crystals with a melting point of 340 °C . These data points suggest that (But-2-yn-1-yloxy)benzene may also exhibit distinct physical properties, which could be characterized by similar analytical methods.

科学研究应用

晶体结构和分子相互作用

3-(丙-2-炔-1-氧基)苯酞腈:本研究描述了与 (丁-2-炔-1-氧基)苯密切相关的化合物的晶体结构,展示了某些分子相互作用(如 C—H⋯N 相互作用)如何促成超分子带的形成。此类见解对于理解和预测类似化合物各种应用中的行为至关重要 (Jan 等人,2013 年)。

1-[3-甲氧基-4-(丙-2-炔-1-氧基)苯基]乙酮:本研究提供了甲氧基和丙-2-炔-1-氧基与苯环共面的见解,该结构类似于 (丁-2-炔-1-氧基)苯。理解此类分子排列在材料科学和分子工程中可能很有价值 (Zhang、Zhao 和 Chen,2010 年)。

有机化学中的合成和应用

- 将 1,4-二酮转化为对二取代苯:本研究展示了将乙炔化物(与 (丁-2-炔-1-氧基)苯相关)与醛缩合形成丁-2-炔-1,4-二醇,然后用于合成复杂的苯环。这一过程对于芳基碳水化合物的合成非常重要,并且可能应用于药物和材料化学 (Ziffle、Cheng 和 Clive,2010 年)。

生物和医药应用

- 从丁香酚合成杂环系统:本文报道了从 4-烯丙基-2-甲氧基-1-(丙-2-炔-1-氧基)苯(与 (丁-2-炔-1-氧基)苯密切相关)衍生的新型杂环系统的合成。这些化合物对各种癌细胞系表现出显着的抗增殖活性,突出了 (丁-2-炔-1-氧基)苯衍生物在癌症研究中的潜在用途 (Taia 等人,2020 年)。

工业和催化应用

- 用于烯烃烷氧羰基化的活性高效催化剂:关于类似于 (丁-2-炔-1-氧基)苯的结构的烯烃烷氧羰基化的钯催化剂的研究表明了潜在的工业应用。此类催化剂可以提高工业中化学过程的产率和效率 (Dong 等人,2017 年)。

安全和危害

作用机制

Target of Action

The primary target of (But-2-yn-1-yloxy)benzene is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of certain proteins, converting them into their mature soluble forms .

Biochemical Pathways

The biochemical pathways affected by (But-2-yn-1-yloxy)benzene are related to the function of ADAM17. One of the key roles of ADAM17 is the cleavage of the membrane-bound precursor of TNF-alpha, a potent proinflammatory cytokine, to its mature soluble form . This process is part of the broader TNF-alpha signaling pathway, which plays a crucial role in immune response and inflammation.

Result of Action

The molecular and cellular effects of (But-2-yn-1-yloxy)benzene’s action are primarily related to its influence on ADAM17 activity. By affecting the function of ADAM17, the compound can modulate the release of soluble proteins from the cell surface, including TNF-alpha . This can have significant effects on cellular signaling and the overall immune response.

属性

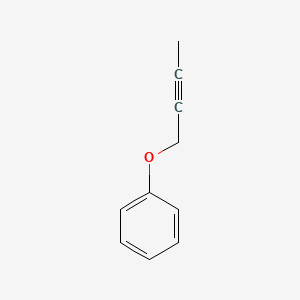

IUPAC Name |

but-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMLTGPNQUTCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293471 | |

| Record name | but-2-ynyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13610-09-8 | |

| Record name | but-2-ynyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The prop-2-yn-1-yloxybenzene structure consists of a benzene ring linked to a propargyl group (prop-2-yn-1-yl) via an ether linkage. This structure is particularly interesting due to the presence of the terminal alkyne in the propargyl group. This alkyne functionality can participate in various reactions, including click chemistry reactions like the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) [, ]. This allows for the facile creation of diverse molecular structures with potential biological activities.

ANone: Certainly. The research highlights the use of prop-2-yn-1-yloxybenzene derivatives in various applications:

- Fluorescent probes: Compounds like 1-iodo-4-(prop-2-yn-1-yloxy)benzene have been used as precursors for the synthesis of fluorescent boron complexes. These complexes have potential applications in imaging techniques [].

- Antileishmanial agents: Eugenol analogs containing the prop-2-yn-1-yloxybenzene moiety and 1,2,3-triazole fragments have shown promising antileishmanial activity against Leishmania braziliensis [].

- Catalytic activity: Isoxazole-substituted aryl iodides derived from 2-iodo-1,3-bis(prop-2-yn-1-yloxy)benzene have demonstrated catalytic activity in the oxidation of hydroquinones and sulfides [].

A: The research highlights the use of alkylation reactions between propargyl bromide and substituted phenols as a common strategy []. For instance, reacting guaiacol with propargyl bromide can yield 1-allyl-3-methoxy-2-(prop-2-yn-1-yloxy)benzene [].

A: The terminal alkyne of the prop-2-yn-1-yloxybenzene unit is highly reactive in [3+2] cycloaddition reactions, particularly in the presence of catalysts like copper(I) [, ]. This enables the synthesis of complex heterocyclic structures, as seen in the formation of 1,2,3-triazoles [, ]. Additionally, the alkyne can also participate in other reactions like thiol-yne reactions, broadening the scope of chemical transformations [].

A: Computational methods like density functional theory (DFT) can be used to study the electronic properties and reactivity of these compounds []. Molecular docking simulations can be employed to investigate potential binding interactions with biological targets, as demonstrated with eugenol analogs against Leishmania braziliensis [].

A: While specific SAR data for (But-2-yn-1-yloxy)benzene are not provided, the research on eugenol analogs suggests that modifications on the benzene ring and the substituents on the triazole ring significantly influence the antileishmanial activity []. Systematic modifications and biological evaluations are crucial for understanding the SAR and optimizing the desired activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)

![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)

![5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3032202.png)

![[1,1':3',1''-Terphenyl]-4,4''-diol](/img/structure/B3032208.png)